molecular formula C21H18ClN3O5 B11687738 N'-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

N'-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11687738
M. Wt: 427.8 g/mol
InChI Key: YUMALFRDGHAJGT-KSEXSDGBSA-N
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Description

N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

The synthesis of N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves several steps:

Chemical Reactions Analysis

N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide can be compared with other Schiff bases and furan derivatives:

Properties

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

IUPAC Name

N-[(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H18ClN3O5/c1-13-3-7-19(14(2)9-13)29-12-21(26)24-23-11-16-5-8-20(30-16)17-10-15(25(27)28)4-6-18(17)22/h3-11H,12H2,1-2H3,(H,24,26)/b23-11-

InChI Key

YUMALFRDGHAJGT-KSEXSDGBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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